molecular formula C21H22N2O3 B4955183 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide

Cat. No.: B4955183
M. Wt: 350.4 g/mol
InChI Key: CDFKODQOSCJQFR-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide is a synthetic organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a phthalimide moiety attached to a butanamide chain, which is further substituted with a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine under heating conditions.

    Attachment of the Butanamide Chain: The phthalimide intermediate is then reacted with a butanoyl chloride or butanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the butanamide linkage.

    Substitution with Phenylpropan-2-yl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the phthalimide moiety, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities. Research in this area focuses on understanding its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drug candidates. The presence of the phthalimide moiety is particularly noteworthy, as it is a common feature in several bioactive molecules.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety may play a crucial role in binding to these targets, while the butanamide chain and phenylpropan-2-yl group contribute to the overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.

    Lenalidomide: Another phthalimide-based compound used in the treatment of multiple myeloma.

    Pomalidomide: Similar to lenalidomide, with applications in cancer therapy.

Uniqueness

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phthalimide derivatives

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(1-phenylpropan-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15(14-16-8-3-2-4-9-16)22-19(24)12-7-13-23-20(25)17-10-5-6-11-18(17)21(23)26/h2-6,8-11,15H,7,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFKODQOSCJQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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